Chloroacetyl chloride
Overview
Description
Synthesis Analysis
Chloroacetyl chloride can be synthesized by a "one pot process" from chloroacetic acid and thionyl chloride, resulting in high yield and purity. This method outlines an efficient approach to produce chloroacetyl chloride, highlighting its importance in industrial applications due to the straightforward synthesis and the high quality of the product obtained (Shang Yong, 2000).
Molecular Structure Analysis
The molecular structure and conformation of gaseous chloroacetyl chloride have been determined through gas-phase electron diffraction, revealing the existence of a mixture of anti and gauche conformers with the anti form being more stable. This study provides detailed measurements of molecular distances and angles, contributing to our understanding of the compound's structural characteristics (Olav Steinnes et al., 1980).
Chemical Reactions and Properties
Chloroacetyl chloride is a potent acylating agent, undergoing various chemical reactions due to its reactivity. A notable reaction involves its interaction with 1,2-dichloroethene, leading to unexpected products and demonstrating the compound's versatility in synthetic chemistry. Such reactions highlight chloroacetyl chloride's role in producing complex organic molecules and its reactivity towards different substrates (G. V. Bozhenkov et al., 2008).
Physical Properties Analysis
The synthesis and characterization of chloroacetyl chloride involve the determination of its physical properties, including refractive index, density, and surface tension, providing essential data for its application in various chemical processes. The analysis of these properties is crucial for understanding the behavior of chloroacetyl chloride in different environments and for its utilization in specialized chemical syntheses (Li Yinkui, 1992).
Scientific Research Applications
Industrial Chemical Intermediate : Chloroacetic acid, a derivative of chloroacetyl chloride, is utilized in the production of cellulose ethers, herbicides, and thioglycolic acid, underscoring its role as a key industrial chemical intermediate (Morris & Bost, 2002).
Environmental and Industrial Efficiency : Synthesis processes of chloroacetyl chloride that include effective tail gas treatment can significantly reduce environmental pollution, resource waste in industries, and enhance profits (Zhou Junbo, 2009).
Pharmaceutical Applications : A LC/MS/MS method was developed for detecting trace levels of chloroacetyl chloride, a carcinogen, in pharmaceutical drug substances. This method boasts the lowest detection level compared to other methods (Natarajan Sivanadham et al., 2016).
Decomposition Study : Research into the decomposition of chloroacetyl chloride reveals that its primary decomposition products are CHClCO + HCl and CH2Cl2 + CO (Ya Li et al., 2016).
High Yield Synthesis : A one-pot process for synthesizing chloroacetyl chloride (CAC) from chloroacetic acid and thionyl chloride yields high purity and efficiency, indicating potential for broader applications (Shang Yong, 2000).
Drug Substance Safety : A capillary zone electrophoretic method has been developed to detect trace levels of chloroacetyl chloride in pharmaceutical drug substances, contributing valuable information for ensuring product safety and efficacy (Muzaffar Khan et al., 2012).
Photooxidation in Vinyl Chloride Conversion : The chlorine-sensitized photooxidation of vinyl chloride effectively converts it into chloroacetyl chloride with good yield, using a stoichiometric molar ratio (K. Shinoda & Koji Konno, 1973).
Trace Determination in Pharmaceuticals : A simple GC-FID derivatization method was developed for trace determination of chloroacetyl chloride and its degradation products in pharmaceutical matrices (Marie-France Morissette et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2COCl, Array, C2H2Cl2O | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | CHLOROACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4026472 | |
Record name | Chloroacetyl chloride | |
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Molecular Weight |
112.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |
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Record name | Acetyl chloride, 2-chloro- | |
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Boiling Point |
221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |
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Record name | Chloroacetyl chloride | |
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Flash Point |
100 °C (212 °F) - closed cup | |
Record name | Chloroacetyl chloride | |
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Solubility |
Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |
Record name | CHLOROACETYL CHLORIDE | |
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Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |
Record name | CHLOROACETYL CHLORIDE | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
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Product Name |
Chloroacetyl chloride | |
Color/Form |
Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |
CAS RN |
79-04-9 | |
Record name | CHLOROACETYL CHLORIDE | |
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Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetyl chloride, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |
Record name | CHLOROACETYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/376 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroacetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROACETYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/685 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroacetyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.